molecular formula C19H24N2O3S B11594190 (5E)-3-(piperidin-1-ylmethyl)-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-(piperidin-1-ylmethyl)-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11594190
M. Wt: 360.5 g/mol
InChI Key: KSTABUUKKAOWPQ-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a piperidine ring, a propoxyphenyl group, and a thiazolidinedione core

Preparation Methods

The synthesis of (5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. The key steps include the formation of the thiazolidinedione core, followed by the introduction of the piperidine and propoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a lead compound for the development of drugs targeting metabolic disorders and inflammatory diseases. In biology, it is used as a tool to study cellular pathways and mechanisms. Additionally, its unique chemical properties make it valuable in industrial applications, such as the synthesis of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of (5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, (5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique structural features and versatile chemical reactivity. Similar compounds include other thiazolidinediones and piperidine derivatives, which may share some chemical properties but differ in their specific applications and biological activities. The distinct combination of functional groups in this compound contributes to its uniqueness and potential for diverse applications .

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(5E)-3-(piperidin-1-ylmethyl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H24N2O3S/c1-2-12-24-16-8-6-15(7-9-16)13-17-18(22)21(19(23)25-17)14-20-10-4-3-5-11-20/h6-9,13H,2-5,10-12,14H2,1H3/b17-13+

InChI Key

KSTABUUKKAOWPQ-GHRIWEEISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCCC3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCCCC3

Origin of Product

United States

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